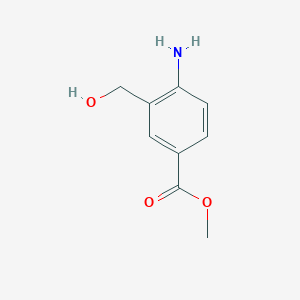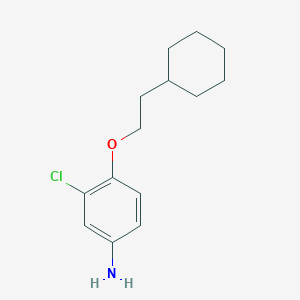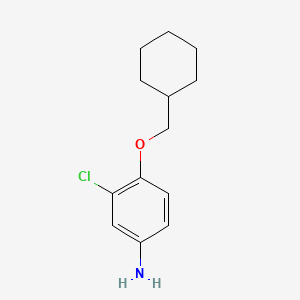
5-Pyrrolidino-2-pyrrolidone
Vue d'ensemble
Description
5-Pyrrolidino-2-pyrrolidone (5P2P) is a cyclic amide that has gained significant attention in the field of pharmaceuticals due to its unique properties and potential applications. 5P2P is a white crystalline solid that is soluble in water and has a molecular formula of C8H14N2O. This compound is commonly used as a building block in the synthesis of various pharmaceuticals due to its ability to form hydrogen bonds and participate in various chemical reactions.
Applications De Recherche Scientifique
Neuroprotective and Antiepileptic Properties
- Pyrrolidone derivatives, including 5-Pyrrolidino-2-pyrrolidone, have been explored for their neuroprotective and antiepileptic effects. These properties stem from their ability to enhance learning and memory, a concept known as "nootropic" effects. The research indicates potential widening of clinical indications for pyrrolidone derivatives in treating neurological disorders (Shorvon, 2001).
Transdermal Drug Delivery Enhancement
- Pyrrolidone derivatives show promise in enhancing the transdermal penetration of various drugs. They increase the solubility and flux of drugs in skin, suggesting their utility in transdermal drug delivery systems. This application is significant for improving the efficacy of topical treatments (Sasaki et al., 1991).
Monitoring Industrial Chemical Exposure
- 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP), related to pyrrolidone derivatives, is used as a biomarker to assess exposure to N-methyl-2-pyrrolidone (NMP). This has implications in occupational health for monitoring exposure to industrial chemicals (Akesson & Jönsson, 2000).
Safer Chemical Substitutes in Industry
- The synthesis of safer chemical substitutes for N-methyl-2-pyrrolidone, a related compound, has been researched. This focuses on sustainable processes using bio-derived feedstock, highlighting the environmental and health considerations in industrial solvent use (Moreno-Marrodán et al., 2019).
Hepatic ATP Level Modulation
- L-2-Pyrrolidone-5-carboxylate, a related compound, has been shown to prevent a decrease in hepatic ATP levels in rats treated with ethionine. This suggests potential therapeutic applications in liver health and disease (Shull & Kisilevsky, 1971).
Enhancing Percutaneous Absorption
- Studies have shown that pyrrolidone derivatives, including N-methyl-2-pyrrolidone, can significantly enhance percutaneous absorption of drugs. This has implications for developing more effective skin treatments (Babu & Chen, 2015).
Propriétés
IUPAC Name |
5-pyrrolidin-1-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-4-3-7(9-8)10-5-1-2-6-10/h7H,1-6H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUXDYKSOOKDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338675 | |
| Record name | 5-Pyrrolidino-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76284-12-3 | |
| Record name | 5-Pyrrolidino-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3153600.png)







![[1-(1-Adamantylmethyl)propyl]amine hydrochloride](/img/structure/B3153659.png)


